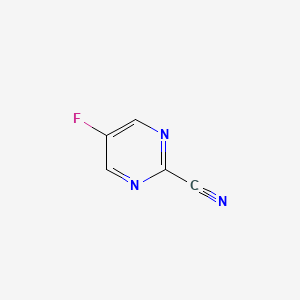

5-Fluoropyrimidine-2-carbonitrile

説明

Overview of Pyrimidine (B1678525) Derivatives in Chemical Sciences

The field of chemical sciences extensively utilizes pyrimidine derivatives, a class of heterocyclic aromatic compounds. Their versatile nature makes them fundamental in both the synthesis of complex organic molecules and the development of new therapeutic agents.

Significance of Pyrimidine Scaffold in Organic Synthesis and Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone in organic and medicinal chemistry. orientjchem.orgmicrobenotes.comgsconlinepress.com This structural motif is a key component of essential biological molecules, including the nucleobases thymine (B56734), cytosine, and uracil (B121893), which are fundamental to the structure of DNA and RNA. microbenotes.comgsconlinepress.comgrowingscience.comjacsdirectory.com The inherent biological importance of the pyrimidine scaffold has made it an attractive target for synthetic chemists. orientjchem.orggrowingscience.com

In medicinal chemistry, pyrimidine derivatives are recognized for a wide spectrum of pharmacological activities. orientjchem.orggsconlinepress.comijpsr.com Their applications are diverse, with derivatives exhibiting properties such as:

Anticancer orientjchem.orgnih.gov

Antiviral orientjchem.orgjacsdirectory.com

Antimicrobial orientjchem.orgnih.gov

Anti-inflammatory orientjchem.orgijpsr.com

Antihypertensive jacsdirectory.com

The development of drugs such as 5-fluorouracil (B62378) (an anticancer agent), zidovudine (B1683550) (an anti-HIV drug), and trimethoprim (B1683648) (an antibacterial agent) highlights the therapeutic success of pyrimidine-based compounds. jacsdirectory.com The versatility of the pyrimidine core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for drug discovery and development. growingscience.comjclmm.com

Impact of Fluorine Substitution on Pyrimidine Derivatives

The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems like pyrimidine, is a well-established strategy in medicinal chemistry to modulate their biological properties. nih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can significantly alter a molecule's physicochemical and pharmacological profile. nih.gov

Key effects of fluorine substitution on pyrimidine derivatives include:

Altered Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to increased drug half-life. nih.gov For instance, in the case of the anticancer drug 5-fluorouracil, the C-F bond's stability is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase. nih.gov

Modified Acidity and Basicity: Fluorine's strong electron-withdrawing nature can influence the pKa of nearby functional groups, affecting drug-receptor interactions and solubility. nih.gov

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and polar interactions, potentially increasing the potency of a drug. nih.gov

Improved Pharmacokinetic Properties: Fluorination can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The strategic placement of fluorine on the pyrimidine ring can lead to compounds with enhanced therapeutic efficacy and a more desirable safety profile. nih.govnih.gov

Specific Context of 5-Fluoropyrimidine-2-carbonitrile within Fluorinated Pyrimidines

Within the broad class of fluorinated pyrimidines, this compound stands out due to the specific combination of a fluorine atom at the 5-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts distinct chemical reactivity and makes it a valuable building block in organic synthesis.

Distinction and Relevance of the Nitrile Functionality

The nitrile (or cyano) group (C≡N) is a versatile and increasingly important functional group in medicinal chemistry. nih.govrsc.orgresearchgate.net Its presence in a molecule can confer several advantageous properties:

Modulator of Physicochemical Properties: As a strong electron-withdrawing group, the nitrile functionality can significantly influence the electronic properties of the pyrimidine ring. nih.govresearchgate.net It can also enhance a compound's solubility and other pharmacokinetic parameters. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, which can be crucial for binding to biological macromolecules like proteins and enzymes. nih.gov

Metabolic Stability: The nitrile group is generally metabolically stable. nih.gov

The incorporation of a nitrile group into a pharmaceutical agent is a recognized strategy in drug design, with over 30 nitrile-containing drugs approved by the FDA. nih.govresearchgate.netrsc.org

Role as a Synthetic Intermediate

This compound is primarily utilized as a synthetic intermediate, a chemical building block for the construction of more complex molecules. researchgate.netsigmaaldrich.comambeed.com The reactivity of both the fluorine atom and the nitrile group can be exploited in various chemical transformations.

The nitrile group on the pyrimidine ring can undergo a variety of reactions, including:

Hydrolysis: Conversion to a carboxylic acid or an amide.

Reduction: Transformation into an amine.

Cyclization Reactions: Participation in the formation of new heterocyclic rings. jacsdirectory.comekb.eg

The presence of the fluorine atom also influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution at other positions. The combination of these reactive sites makes this compound a versatile precursor for the synthesis of a diverse range of substituted pyrimidines, which are of interest for their potential biological activities. ekb.egnih.gov

Structure

3D Structure

特性

IUPAC Name |

5-fluoropyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIUVAWQVCEHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657727 | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-55-7 | |

| Record name | 5-Fluoro-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Fluoropyrimidine 2 Carbonitrile

Direct Synthesis Approaches

The direct synthesis of 5-fluoropyrimidine-2-carbonitrile can be approached through various methods, primarily involving the construction of the pyrimidine (B1678525) ring with the desired substituents.

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. These reactions typically involve the formation of the heterocyclic ring from acyclic precursors. The synthesis of pyrimidine-5-carbonitriles often utilizes multicomponent reactions, which are efficient for creating molecular diversity. ekb.egresearchgate.net

One effective strategy involves the cyclocondensation of fluorinated β-arylidene malononitriles with suitable reagents. scirp.org The Knoevenagel condensation of an aromatic aldehyde with malononitrile (B47326) can yield a β-arylidene malononitrile, which then serves as a key intermediate. researchgate.net

For instance, fluorinated β-arylidene malononitriles can be reacted with thiourea (B124793) in the presence of a base like anhydrous potassium carbonate in a solvent such as boiling ethanol (B145695). scirp.org This reaction leads to the formation of 4-amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles. scirp.org

Table 1: Cyclocondensation Reaction Example

| Reactants | Reagents | Product |

|---|

Thiourea is a common reagent in pyrimidine synthesis due to its ability to provide the N-C-N fragment of the pyrimidine ring. nih.gov The condensation of various precursors with thiourea or its derivatives is a well-established method. scirp.orgnih.govias.ac.in For example, the reaction of chalcones with guanidine (B92328) hydrochloride, a related reagent, can lead to the formation of 2-aminopyrimidines. nih.gov Similarly, substituted benzaldehydes, malononitrile, and thiourea can be reacted in the presence of ammonium (B1175870) chloride to synthesize pyrimidine-5-carbonitriles. ias.ac.in

An alternative and widely used approach to synthesizing substituted pyrimidines is through the modification of a pre-existing halogenated pyrimidine ring.

2,4-Dichloro-5-fluoropyrimidine (B19854) is a versatile starting material for the synthesis of various 5-fluoropyrimidine (B1206419) derivatives. chemicalbook.comsigmaaldrich.com It can be synthesized from 5-fluorouracil (B62378) by reaction with a chlorinating agent like phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline. researchgate.net Another method involves the reaction of 2-alkoxy-5-fluoro-4(3H)-pyrimidinone with a chlorinating agent. google.com

Table 2: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 5-Fluorouracil | Phosphorus oxychloride, N,N-dimethylaniline | 2,4-Dichloro-5-fluoropyrimidine | Up to 92.2% researchgate.net |

The chlorine atoms at the 2- and 4-positions of 2,4-dichloro-5-fluoropyrimidine are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Formation from Halogenated Pyrimidine Precursors

Conversion of 2,4-Dichloro-5-fluoropyrimidine to Derivatives

Amination Reactions

Amination of 2,4-dichloro-5-fluoropyrimidine is a key step in the synthesis of many biologically active compounds. The regioselectivity of the amination can be controlled by the reaction conditions and the nature of the amine. Generally, nucleophilic substitution of 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position favors substitution at the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can lead to selective substitution at the C-2 position. nih.gov

For example, reacting 2,4-dichloro-5-fluoropyrimidine with ammonia (B1221849) can produce 4-amino-2-chloro-5-fluoropyrimidine. google.com This intermediate can then be further modified to introduce a cyano group at the 2-position, although direct cyanation of the 2-chloro position would be a subsequent step not explicitly detailed in the provided context. The regioselective amination of polychloropyrimidines is a well-studied area, with methods available to favor substitution at the 2-position. mit.edu

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. youtube.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.comnih.govmdpi.com The versatility of the Suzuki coupling makes it a viable strategy for synthesizing complex pyrimidine derivatives. nih.govworktribe.com

The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com A variety of palladium catalysts, bases, and solvents can be employed, with the specific combination often optimized to improve reaction yields and selectivity. youtube.comnih.gov For instance, in the synthesis of pyrimidine derivatives, Pd(PPh₃)₄ is a commonly used catalyst. nih.gov The reaction can be applied to construct the this compound framework by coupling appropriate precursors, such as a halogenated pyrimidine with a boronic acid containing the required functional group. worktribe.comclaremont.edu

Table 1: Typical Components for Suzuki Coupling Reactions

| Component | Examples | References |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Palladium Acetate | mdpi.comnih.govnih.govclaremont.edu |

| Base | K₂CO₃, Cs₂CO₃, Sodium tert-butoxide, KOH | mdpi.commdpi.comnih.govrsc.org |

| Organoboron Reagent | Phenylboronic acid, Pyrimidylboronic acid, Alkylboronic acids | mdpi.comworktribe.comnih.gov |

| Solvent | Toluene, 1,4-Dioxane, Water | mdpi.commdpi.comworktribe.com |

Transformations of 2-Chloro-5-fluoropyrimidine

2-Chloro-5-fluoropyrimidine serves as a key starting material for producing various substituted 5-fluoropyrimidines. sigmaaldrich.comchemicalbook.com It is a versatile building block because the chlorine and fluorine atoms exhibit different reactivities, allowing for selective transformations. ossila.com The π-electron deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. ossila.com One of the most direct applications of this substrate is its conversion into 5-fluoro-2-cyano pyrimidine, which is another name for this compound. sigmaaldrich.comchemicalbook.com This transformation is a critical step in the synthesis of potent inhibitors for enzymes like the JAK2 kinase. sigmaaldrich.comchemicalbook.com The starting material itself can be prepared via the selective reduction of 2,4-dichloro-5-fluoropyrimidine. guidechem.comchemicalbook.com

Nucleophilic Aromatic Substitution on Fluoride (B91410) Group

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing halogenated heterocycles. youtube.comnih.gov In many pyrimidine systems, a fluorine atom can act as an excellent leaving group, sometimes exhibiting higher reactivity than other halogens. rsc.org For example, 2-fluoropyridine (B1216828) has been shown to react significantly faster than its chloro analog in nucleophilic substitution reactions. researchgate.net This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack. researchgate.net

The reaction of 5-bromo-2-fluoropyrimidine (B1268855) can proceed via nucleophilic aromatic substitution on the fluoride group. ossila.com The mechanism is typically a two-step addition-elimination process, passing through a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, some SₙAr reactions may also occur through a concerted mechanism. nih.gov This pathway allows for the introduction of various nucleophiles at the C2 position of the pyrimidine ring.

Pd-Catalyzed Carbon-Carbon Coupling on Bromide Group

For pyrimidine derivatives containing multiple different halogens, selective metal-catalyzed cross-coupling is a powerful synthetic tool. In the case of 5-bromo-2-fluoropyrimidine, the bromide group is preferentially targeted for palladium-catalyzed carbon-carbon coupling reactions like the Suzuki or Stille couplings. ossila.comresearchgate.net This selectivity allows for the introduction of aryl or alkyl groups at the C5 position while leaving the fluorine atom at the C2 position intact for potential subsequent transformations. ossila.com This stepwise functionalization is valuable for constructing linear macromolecules and push-pull molecules where the fluoropyrimidine unit acts as an electron-withdrawing moiety. ossila.com The reaction between 5-bromopyrimidine (B23866) and reagents like bithiophene in the presence of a palladium catalyst demonstrates the successful formation of 5-aryl substituted pyrimidines. researchgate.net

Acid-Catalyzed Vicarious Nucleophilic Substitution

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced, rather than a halide or other leaving group. wikipedia.orgorganic-chemistry.org The reaction typically employs a carbanion that carries its own leaving group. organic-chemistry.org The mechanism involves the addition of the nucleophile to the ring to form a σ-adduct, followed by a base-induced elimination of the leaving group from the carbanion and a proton from the ring, restoring aromaticity. wikipedia.orgnih.gov

While VNS is often base-mediated, acid-catalyzed variants have also been reported. ossila.com For the related compound 5-bromo-2-fluoropyrimidine, acid-catalyzed vicarious nucleophilic substitution can occur at the electron-deficient C4 and C6 positions of the pyrimidine ring. ossila.com This reaction provides a method for C-H functionalization at positions that might not be accessible through other substitution patterns.

Fluorination Reactions on Pyrimidine-2-carbonitrile

An alternative synthetic approach to this compound involves introducing the fluorine atom in the final stages of the synthesis. This strategy starts with a pre-formed Pyrimidine-2-carbonitrile core and introduces the fluorine atom at the C5 position through a direct fluorination reaction. researchgate.net The development of electrophilic fluorinating agents has made such transformations increasingly feasible. mdpi.com

Direct Fluorination with Hypofluorites

Direct fluorination of pyrimidine rings can be achieved using potent electrophilic fluorinating agents such as acetyl hypofluorite (B1221730) (AcOF). researchgate.netrsc.org This reagent reacts with unprotected pyrimidine nucleosides, such as uracil (B121893) and cytosine derivatives. researchgate.netrsc.org The reaction proceeds by an electrophilic attack of the hypofluorite on the electron-rich C5-C6 double bond of the pyrimidine ring. researchgate.net This attack leads to the formation of 5-fluoro-5,6-dihydropyrimidine adducts, such as 6-acetoxy-5-fluoro or 5-fluoro-6-hydroxy intermediates. researchgate.netrsc.org These adducts can then undergo subsequent elimination to yield the aromatic 5-fluoropyrimidine product. This method provides a direct route to introduce fluorine at the C5 position. researchgate.net

Use of Fluorinating Reagents (e.g., Selectfluor)

The introduction of a fluorine atom onto a pyrimidine ring is a critical step in the synthesis of this compound. Electrophilic fluorinating reagents are commonly employed for this purpose, with Selectfluor (F-TEDA-BF4) being a prominent example. This reagent is valued for its relative safety and ease of handling compared to gaseous fluorine.

The general strategy involves the direct fluorination of a suitable pyrimidine precursor. While the direct synthesis of this compound using Selectfluor is a plausible method, specific documented examples in the provided research focus on analogous structures. For instance, the synthesis of Favipiravir, an antiviral agent, has been achieved through the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor in an ionic liquid, affording the product in a 50% yield. rsc.org This one-step protocol highlights the efficiency of Selectfluor in fluorinating heterocyclic rings. rsc.orgrsc.org The reaction mechanism involves the electrophilic attack of the fluorinating agent on the electron-rich pyrimidine ring. The choice of solvent and reaction conditions is crucial to control regioselectivity and maximize yield.

Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a variety of derivatization and functionalization strategies, targeting either the nitrile group or the pyrimidine ring itself. These modifications are essential for developing new compounds with tailored properties.

Modification of the Nitrile Group

The nitrile group is a versatile functional handle, capable of undergoing a wide range of chemical transformations. researchgate.net

The hydrolysis of the nitrile group in this compound can lead to the formation of either 5-fluoropyrimidine-2-carboxamide (B11801679) or 5-fluoropyrimidine-2-carboxylic acid, depending on the reaction conditions. chemguide.co.ukweebly.com This transformation typically proceeds in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemguide.co.ukchemistrysteps.com

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium salt. chemguide.co.uklibretexts.org The intermediate amide is formed first but is subsequently hydrolyzed under the acidic conditions.

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid (e.g., sodium 5-fluoropyrimidine-2-carboxylate) and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org The reaction can sometimes be controlled to stop at the amide stage, particularly with the use of specific catalysts or milder conditions. google.com For instance, chemoenzymatic methods using nitrile hydratase and amidase enzyme systems can provide high yields of carboxylic acids from nitriles. researchgate.net

| Reaction Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic Hydrolysis (e.g., HCl, heat) | 5-Fluoropyrimidine-2-carboxamide | 5-Fluoropyrimidine-2-carboxylic acid |

| Alkaline Hydrolysis (e.g., NaOH, heat) followed by acidification | 5-Fluoropyrimidine-2-carboxamide | 5-Fluoropyrimidine-2-carboxylic acid (after acidification) |

Beyond hydrolysis, the nitrile group of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

Reduction to Amines: The nitrile can be reduced to a primary amine, yielding (5-fluoropyrimidin-2-yl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. libretexts.org

Formation of Ketones: Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can convert the nitrile into a ketone. libretexts.org This reaction proceeds through an imine intermediate which is hydrolyzed during aqueous workup.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form various nitrogen-containing heterocyclic rings. researchgate.net

| Reagent | Resulting Functional Group | Product Type |

|---|---|---|

| LiAlH₄ | Primary Amine (-CH₂NH₂) | (5-Fluoropyrimidin-2-yl)methanamine |

| Grignard Reagent (R-MgX) followed by H₂O | Ketone (-C(O)R) | (5-Fluoropyrimidin-2-yl)(R)ketone |

| Azides (in [3+2] cycloaddition) | Tetrazole Ring | 5-(Tetrazol-5-yl)-2-fluoropyrimidine |

Reactions at the Pyrimidine Ring Positions

The pyrimidine ring itself is a key site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties. researchgate.netsigmaaldrich.com

The introduction of amino groups to the pyrimidine ring is a significant strategy in the development of new bioactive molecules. researchgate.netsigmaaldrich.comnih.gov A notable method for synthesizing 4-amino-5-fluoropyrimidines involves the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.gov This approach is advantageous due to its mild reaction conditions and generally excellent yields. The reaction proceeds via a cyclocondensation mechanism. The introduction of an amino group can have a profound effect on the biological activity of the resulting compound, a strategy widely used in medicinal chemistry. nih.gov

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| Potassium (Z)-2-cyano-2-fluoroethenolate and Amidine Hydrochlorides | Cyclocondensation | 4-Amino-5-fluoropyrimidines | Mild conditions, high yields. nih.gov |

Formation of Fused Heterocyclic Systems (e.g., Pyrimidopyrimidines)

The synthesis of pyrimidopyrimidines, a class of fused heterocyclic compounds with significant biological activities, can be approached using this compound as a key precursor. The general strategy involves the reaction of a substituted pyrimidine with a binucleophile to construct the second pyrimidine ring.

One plausible pathway to pyrimido[4,5-d]pyrimidines involves a multi-step sequence or a one-pot reaction. A common method for constructing the pyrimido[4,5-d]pyrimidine (B13093195) core is the reaction of a 4-aminopyrimidine (B60600) derivative with a reagent that provides the remaining atoms for the second ring. For instance, 4-aminopyrimidines can be treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that subsequently undergoes cyclization upon reaction with an appropriate amine, often leading to the desired fused system through a Dimroth rearrangement. nih.gov

Another established route to pyrimido[4,5-d]pyrimidines involves the cyclocondensation of 6-aminouracil (B15529) derivatives with various electrophiles. researchgate.net While not starting directly from this compound, these methods highlight the reactivity of the pyrimidine core and suggest that functionalization of the 2-cyano and 5-fluoro positions could provide entry into similar fused systems. For example, conversion of the cyano group to an amidine, followed by reaction with a suitable dielectrophile, could facilitate the annulation of the second pyrimidine ring.

A general synthetic scheme for the formation of a pyrimido[4,5-d]pyrimidine scaffold is presented below, starting from a generic pyrimidine precursor, which illustrates the type of transformations that could be adapted for this compound.

| Starting Material | Reagents | Product | Reference |

| 2-(Ethoxymethylene)malononitrile and 2-methyl-2-thiopseudourea | 1. Triethylamine 2. m-CPBA 3. Various amines 4. DMF-DMA 5. Aniline | 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | nih.gov |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Formic acid | 5-Aryl-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4-one | researchgate.net |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aromatic amines and formaldehyde | 5,7-Disubstituted-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones | researchgate.net |

Synthesis of Advanced Building Blocks from this compound

The reactivity of the cyano group in this compound allows for its conversion into other valuable functional groups, such as carboxamides and amidines, which serve as precursors to more complex molecules.

Preparation of Substituted Pyrimidine-Carboxamides

The conversion of the nitrile functionality in this compound to a carboxamide group is a key transformation that opens up further synthetic possibilities. This hydrolysis can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in the presence of water. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis is usually carried out using aqueous hydroxide solutions, often with a co-solvent like ethanol to improve solubility. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Careful control of reaction conditions, such as temperature and reaction time, is often necessary to stop the reaction at the amide stage and prevent further hydrolysis to the carboxylic acid.

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed hydrolysis | Concentrated H₂SO₄, heat | 5-Fluoropyrimidine-2-carboxamide |

| Base-catalyzed hydrolysis | Aqueous NaOH, ethanol, heat | 5-Fluoropyrimidine-2-carboxamide |

Generation of Diaminofluoropyrimidine Derivatives

The synthesis of diaminofluoropyrimidine derivatives from this compound is a valuable transformation, as these products are important scaffolds in medicinal chemistry. A key intermediate for this transformation is 5-fluoropyrimidine-2,4-diamine (B89976). uni.lu

A potential route to 5-fluoropyrimidine-2,4-diamine involves the reaction of a suitable fluorinated precursor with guanidine. While a direct reaction with this compound is not explicitly documented in readily available literature, analogous syntheses provide a strong basis for a plausible reaction pathway. For example, the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidinium (B1211019) salts has been shown to produce 5-fluoro-4-aminopyrimidines. This suggests that a related cyclocondensation reaction could be employed.

A more direct conceptual approach would involve the reaction of this compound with guanidine. In such a reaction, the nitrile group could act as an electrophile, and the pyrimidine ring itself could be susceptible to nucleophilic attack, potentially leading to the desired 2,4-diamino-5-fluoropyrimidine. The reaction conditions would likely require a suitable solvent and possibly a base to facilitate the reaction.

| Target Compound | Potential Precursors | Key Reagents |

| 5-Fluoropyrimidine-2,4-diamine | This compound | Guanidine |

Advanced Research Applications in Medicinal Chemistry and Biological Systems

Targeted Therapeutic Applications

The fluoropyrimidine scaffold is integral to the development of molecules with specific pharmacological activities. The strategic placement of the fluorine atom and the reactive nitrile group allows for the synthesis of diverse derivatives with potential applications in treating a range of diseases.

Derivatives of 5-Fluoropyrimidine (B1206419) have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, often involving the targeted inhibition of key cellular pathways that are critical for cancer cell proliferation and survival.

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The 5-fluoropyrimidine core has been successfully incorporated into potent kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): A series of novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized as potential anticancer agents. nih.gov These compounds were found to be potent inhibitors of both CDK2/cyclin E1 and CDK9/cyclin T1. The introduction of the 5-fluoro substituent was based on previous structure-activity relationship studies of CDK9 inhibitors. nih.gov The inhibition of these kinases was well-correlated with the cytotoxicity of the compounds against several tumor cell lines. nih.gov

Focal Adhesion Kinase (FAK): The pyrimidine (B1678525) nucleus is a key feature in many FAK inhibitors. mdpi.com For instance, a library of soluble phosphamide-containing diphenylpyrimidine analogs showed potent FAK inhibition, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. mdpi.com While not directly derivatives of 5-fluoropyrimidine-2-carbonitrile, these studies underscore the importance of the fluorinated pyrimidine scaffold in designing FAK inhibitors to combat tumor development and metastasis. mdpi.com

| Target Kinase | Derivative Class | Key Findings | Reference |

| CDK2/CDK9 | 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines | Potent dual inhibitors; cytotoxicity correlates with kinase inhibition. | nih.gov |

| FAK | Phosphamide-containing diphenylpyrimidines | Highly potent inhibitors with IC₅₀ values as low as 4.25 nM. | mdpi.com |

The anticancer effects of fluoropyrimidine derivatives are also linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

Cell Cycle Arrest: The combination of the established drug 5-Fluorouracil (B62378) (5-FU) with protein kinase CK2 inhibitors has been shown to cause a delay in S-phase arrest recovery in breast cancer cells, leading to enhanced cell death. nih.gov Similarly, studies with 5-FU and modulators like 5-ethyl-2'-deoxyuridine (EUdR) demonstrated a pronounced cell cycle arrest in the G2/M transition phase. researchgate.net While these studies focus on 5-FU, they highlight a common mechanism for fluoropyrimidines, suggesting that novel derivatives of this compound could also function by modulating the cell cycle.

Apoptosis Induction: 5-FU is known to induce apoptosis in human colon cancer cell lines by modulating the Bcl-2 family of proteins. nih.gov The induction of apoptosis by 5-FU in colorectal cancer cells has been shown to be dependent on caspase-9 and mediated by the activation of protein kinase C-δ. nih.gov Research on polydatin (B1678980) in combination with 5-FU revealed that it enhances apoptosis by disturbing calcium regulation in colon cancer cells. nih.gov This body of evidence on 5-FU suggests that apoptosis induction is a key antineoplastic mechanism for the fluoropyrimidine class, a principle that guides the development of new derivatives.

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer. nih.govresearchgate.net It primarily functions by inhibiting thymidylate synthase and by being incorporated into RNA and DNA, leading to cytotoxicity. nih.govnih.gov

Mechanism of Action: Unlike 5-FU, which acts as a broad antimetabolite, the newer derivatives synthesized from scaffolds like this compound are often designed as highly specific targeted agents, such as kinase inhibitors. nih.govmdpi.com This represents a shift from broad cytotoxicity to a more tailored approach aimed at specific molecular targets within cancer cells.

Therapeutic Efficacy: Preclinical studies have shown that other fluoropyrimidines, such as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), can be more effective than 5-FU in certain cancer models and that their activity is more potently enhanced by modulators like leucovorin. nih.gov The development of oral prodrugs of 5-FU, such as capecitabine (B1668275) and S-1, was aimed at improving its therapeutic profile and reducing toxicity. researchgate.net The research into derivatives of this compound continues this trend, seeking to develop agents with improved specificity and efficacy compared to traditional fluoropyrimidine antimetabolites. nih.gov

The pyrimidine-5-carbonitrile scaffold has been explored for its potential antimicrobial activity. Various studies have demonstrated that derivatives of this structure can exhibit significant antibacterial effects.

Antibacterial Activity: A study on novel 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles showed that several synthesized compounds displayed marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov Another investigation into different pyrimidine-5-carbonitrile derivatives also found that many compounds had notable antibacterial activity, again with a stronger effect against Gram-positive strains. researchgate.net However, in these studies, the compounds were generally not active against the fungus Candida albicans. nih.govresearchgate.net

Activity of 5-FU: For context, the parent fluoropyrimidine, 5-FU, has been found to significantly inhibit the growth of certain pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. biopolymers.org.ua This inherent antimicrobial potential of the fluoropyrimidine core supports the investigation of its derivatives, including those from this compound, as new antimicrobial agents. biopolymers.org.uaresearchgate.net

| Derivative Class | Target Organisms | Key Findings | Reference |

| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked antibacterial activity. | nih.gov |

| 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Displayed marked antibacterial activity. | researchgate.net |

| 5-Fluorouracil (5-FU) | S. aureus (MRSA), C. neoformans | Significant growth inhibition (MIC ≤ 0.25 mg/L). | biopolymers.org.ua |

The pharmacological potential of compounds containing a 5-fluoro moiety extends to anti-inflammatory effects, although direct research on this compound is limited.

Anti-inflammatory Effects: A study on a different but related compound, 5-fluoro-2-oxindole, demonstrated significant antinociceptive, antioxidant, and anti-inflammatory effects in a model of inflammatory pain. mdpi.com This compound was shown to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways and reduce inflammatory mediators. mdpi.com While this is not a pyrimidine derivative, it highlights the potential contribution of the 5-fluoro substitution to anti-inflammatory activity.

Hepatoprotective Effects: Polydatin, a natural compound studied for its ability to enhance the effects of 5-FU, has been shown to possess hepatoprotective effects through the inhibition of inflammation. nih.gov

Role as Photochemical Probes

Photochemical probes are valuable tools in chemical biology for identifying and characterizing ligand-protein interactions. These molecules typically contain a photoreactive group that, upon activation with light, forms a highly reactive intermediate capable of covalently bonding to nearby molecules, thus "labeling" the binding site. While direct studies on this compound as a photochemical probe are not extensively documented in publicly available literature, the inherent photoreactivity of the 5-fluoropyrimidine core suggests its potential in this application.

Research into related 5-fluoropyrimidine derivatives has demonstrated their capacity for photo-induced cross-linking. For instance, studies on 5-fluoro-4-thiouridine have shown that it can undergo photo-cross-linking with nonadjacent bases in oligonucleotides upon photoexcitation. nih.gov This photoreactivity leads to the formation of both fluorescent and non-fluorescent intrastrand crosslinks with thymine (B56734) and cytosine residues. nih.gov Furthermore, the photoreaction between 5-fluoro-4-thiouridine and thymidine (B127349) upon irradiation with UV light is a clean and efficient process, resulting in the formation of highly fluorescent and thermally stable photoadducts. nih.gov Theoretical studies on the light-induced cross-linking reaction of 5-fluoro-4-thiouridine with thymine have elucidated the mechanistic pathways, involving population of the lowest triplet state followed by a stepwise and nonadiabatic photocyclization reaction to form a thietane (B1214591) intermediate. rsc.org

These findings establish the principle that the 5-fluoropyrimidine moiety can be photoactivated to form covalent linkages with biological molecules. The high photoreactivity of derivatives like 5-fluoro-4-thiouridine, significantly greater than its 5-chloro counterpart, underscores the role of the fluorine atom in modulating these photochemical properties. nih.gov This inherent reactivity of the 5-fluoropyrimidine core provides a strong rationale for the exploration of this compound and its derivatives as novel photochemical probes for mapping ligand-protein interactions and elucidating biological pathways.

Drug Discovery and Development

This compound serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities, with a particular focus on anticancer and anti-inflammatory applications.

The pyrimidine-5-carbonitrile scaffold has been extensively utilized in the design of hybrid molecules that target various biological pathways. A common synthetic strategy involves the cyclocondensation of an aldehyde with ethyl cyanoacetate (B8463686) and thiourea (B124793) to form a 2-mercaptopyrimidine-5-carbonitrile core, which can then be further modified. nih.gov For instance, new series of pyrimidine-5-carbonitrile hybrids bearing 1,3,4-oxadiazole (B1194373) and coumarin (B35378) moieties have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. rsc.org Another approach involves the synthesis of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

In the quest for new anticancer agents, novel series of pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and COX-2. nih.gov The synthesis of these compounds often involves the reaction of a starting pyrimidine-5-carbonitrile with various secondary amines. Furthermore, cyanopyrimidine hybrids incorporating benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole, and benzo[b]thiophene derivatives have been synthesized to target COX-2. The synthesis of these hybrids can be achieved through a solvent-free protocol, for example, by fusing 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile with different sulfonyl chlorides at elevated temperatures.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrimidine-5-carbonitrile derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activity.

In the context of COX-2 inhibition, the nature of the substituent at the C-2 position of the pyrimidine ring has been shown to be critical. For example, in a series of pyrimidine-5-carbonitrile hybrids, compounds with specific substitutions on the coumarin ring exhibited potent and selective COX-2 inhibitory activity. rsc.org Similarly, for dual EGFR/COX-2 inhibitors, the incorporation of certain secondary amines at the C-4 position of the pyrimidine ring led to compounds with high potency against various cancer cell lines. nih.gov For instance, compounds 4e and 4f in one study showed the highest activity against the NCI60 panel of cell lines.

For VEGFR-2 inhibitors based on the pyrimidine-5-carbonitrile scaffold, the nature of the linker and the substituents on the benzylidene and hydrazone moieties significantly influence their cytotoxic activity. nih.gov SAR studies on a series of pyrimidine-benzene sulfonamide derivatives identified a compound with a secondary amine moiety at C-2 that showed good anticancer activity against HeLa cell lines. The following table summarizes the in vitro inhibitory activities of selected pyrimidine-5-carbonitrile derivatives against COX-2.

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 10c | COX-2 | 0.041-0.081 | 139.74-321.95 | rsc.org |

| 10j | COX-2 | 0.041-0.081 | 139.74-321.95 | rsc.org |

| 14e | COX-2 | 0.041-0.081 | 139.74-321.95 | rsc.org |

| Derivative 200 | COX-2 | 0.043 | 295.35 | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.045 | - | nih.gov |

Optimizing the pharmacological profile of a drug candidate involves improving its absorption, distribution, metabolism, and excretion (ADME) properties, as well as minimizing its toxicity. For pyrimidine-5-carbonitrile derivatives, in silico studies are increasingly being employed to predict and optimize these properties.

For instance, in the development of novel pyrimidine-5-carbonitrile derivatives as anticancer agents, in silico ADME profiling was conducted for the most potent compounds. These studies predicted strong gastrointestinal absorption, lack of blood-brain barrier permeability, and good oral bioavailability for the lead compounds, indicating their potential as promising therapeutic candidates. Similarly, for dual EGFR/COX-2 inhibitors, the SwissAdme parameter was calculated for the most potent novel anticancer candidates, which showed that the newly synthesized compounds possess good drug-likeness properties. nih.gov

Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Analysis

The first step in a DFT analysis is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For 5-Fluoropyrimidine-2-carbonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its planar pyrimidine (B1678525) ring and the attached nitrile group. The fluorine substituent at the 5-position is expected to influence the geometry and electronic distribution within the pyrimidine ring.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: As specific calculated data for this compound is not available, this table presents hypothetical data based on typical values for similar structures to illustrate the type of information obtained from DFT calculations.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N1 | 1.33 |

| N1-C6 | 1.34 |

| C6-C5 | 1.39 |

| C5-C4 | 1.38 |

| C4-N3 | 1.33 |

| N3-C2 | 1.34 |

| C5-F | 1.35 |

| C2-C(Nitrile) | 1.45 |

| C-N (Nitrile) | 1.15 |

| Bond Angles ( °) | |

| N1-C2-N3 | 127 |

| C2-N3-C4 | 115 |

| N3-C4-C5 | 117 |

| C4-C5-C6 | 118 |

| C5-C6-N1 | 122 |

| C6-N1-C2 | 111 |

| F-C5-C4 | 119 |

| N(Nitrile)-C-C2 | 178 |

The electronic structure analysis would reveal the distribution of electron density, indicating the electronegative fluorine atom and the nitrogen atoms of the pyrimidine ring would draw electron density, creating regions of negative electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. aimspress.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following data is hypothetical and serves to illustrate the typical output of a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

A relatively large HOMO-LUMO gap for this compound would suggest that it is a kinetically stable molecule. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

For molecules with rotatable bonds, conformational analysis is performed to identify the different spatial arrangements of atoms (conformers) and their relative energies. In the case of this compound, the primary focus of conformational analysis would be the rotation around the C2-C(Nitrile) bond. However, due to the linear nature of the cyano group, significant conformational isomers are not expected. The pyrimidine ring itself is largely planar, though minor puckering could be investigated. The energy barriers to rotation would likely be very small.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. Second-order perturbation theory analysis within NBO quantifies the stabilization energy arising from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability.

Table 3: Predicted NBO Analysis - Second-Order Perturbation Theory Stabilization Energies for this compound (Illustrative) Note: This table provides a hypothetical representation of NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | 5.2 |

| LP(1) N3 | π*(C2-N1) | 4.8 |

| π(C4-C5) | π*(C2-N3) | 2.5 |

| σ(C5-F) | σ*(C4-N3) | 1.8 |

In this compound, significant stabilization would be expected from the interaction of the lone pairs on the nitrogen atoms with the antibonding orbitals of the pyrimidine ring.

Prediction of Reactivity and Stability

Computational methods can predict various descriptors of reactivity and stability. These global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's chemical behavior.

Table 4: Predicted Reactivity Descriptors for this compound (Illustrative) Note: The values in this table are hypothetical and for illustrative purposes only.

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.15 eV |

| Chemical Softness (S) | 1 / (2η) | 0.16 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 4.35 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.00 eV |

A higher chemical hardness and lower softness would indicate greater stability. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile. Based on the presence of the electron-withdrawing fluorine and nitrile groups, this compound is expected to have a significant electrophilic character.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations have become indispensable tools in modern drug discovery. For pyrimidine-5-carbonitrile derivatives, these techniques have been pivotal in predicting binding affinities, understanding interaction mechanisms, and assessing the stability of ligand-protein complexes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Thymidylate Synthase (TS) , an essential enzyme for DNA synthesis, is a well-established target for anticancer drugs, including fluoropyrimidine-based therapies. nih.govnih.gov Molecular docking studies have been performed on thiopyrimidine-5-carbonitrile derivatives, which are structurally related to this compound, to investigate their binding to thymidylate synthase. researchgate.net One such study revealed that these compounds can fit into the binding site of thymidylate synthase, with some derivatives showing strong binding affinity. researchgate.net For instance, compound 6b (a thiopyrimidine derivative) exhibited a notable binding energy of -88.52 Kcal/mol. researchgate.net The interactions were characterized by hydrogen bonds between the cyano group of the ligand and amino acid residues like Arg-50, as well as between the thiopyrimidine ring and other residues within the active site. researchgate.net

Cathepsin L is a lysosomal cysteine protease involved in various pathological processes, including cancer progression, making it an attractive therapeutic target. unc.edunih.gov While direct molecular docking studies of this compound with cathepsin L are not extensively reported, studies on other cathepsin L inhibitors provide a framework for understanding potential interactions. unc.eduunc.edunih.gov These studies highlight the importance of hydrogen bonding and hydrophobic interactions within the enzyme's active site for potent inhibition. unc.edunih.gov For example, docking studies of thiocarbazate inhibitors with papain, a cysteine protease structurally similar to cathepsin L, have revealed key interactions with residues in the S1', S2, and S3 subsites that are crucial for binding affinity. unc.edunih.gov

Table 1: Molecular Docking Data of a Thiopyrimidine-5-carbonitrile Derivative with Thymidylate Synthase

| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Interacting Residues |

| 6b (thiopyrimidine derivative) | Thymidylate Synthase | -88.52 | Arg-50 |

Data sourced from a molecular docking study on thiopyrimidine derivatives. researchgate.net

Derivatives of pyrimidine-5-carbonitrile have been investigated for their ability to bind to various receptors, including the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org Molecular docking studies of newly synthesized pyrimidine-5-carbonitrile derivatives have shown that these compounds can effectively bind to the ATP-binding site of the EGFR kinase domain. rsc.org For example, compound 10b in one study emerged as a potent EGFR inhibitor, with its binding pattern showing interactions with key amino acid residues within the receptor's active site. rsc.org Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. rsc.org

Beyond therapeutic targets, pyrimidine-5-carbonitrile derivatives have also been explored for their applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov In these applications, the interactions between molecules in the solid state are critical, and computational studies can provide insights into their packing and electronic properties. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. nih.govvu.nlresearchgate.netbiorxiv.orgnih.gov This technique is particularly valuable in drug discovery for accurately predicting the relative binding affinities of a series of related compounds, thereby guiding lead optimization. nih.govvu.nl

While specific FEP studies on this compound are not widely documented in the literature, the methodology has been successfully applied to a variety of systems, including G protein-coupled receptors (GPCRs) and for studying the effects of mutations on protein-ligand binding. nih.govnih.gov The application of FEP to pyrimidine-5-carbonitrile derivatives could provide a more accurate prediction of their binding affinities to targets like thymidylate synthase or EGFR compared to standard docking methods. The process involves creating a thermodynamic cycle that connects the binding of two ligands to a common receptor and then calculating the free energy changes for the non-physical, or "alchemical," transformations between the ligands in both the bound and unbound states. vu.nl

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

In a study of influenza polymerase inhibitors, MD simulations were performed on a compound containing a 2,4-dichloro-5-fluoropyrimidine (B19854) moiety, which is structurally related to this compound. nih.gov The simulations, run for 100 nanoseconds, were used to assess the stability of the ligand within the binding pocket of the PB2 protein. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored to ensure that the complex remained stable throughout the simulation, indicating a favorable binding mode. nih.gov Such simulations are critical for validating docking poses and for understanding the dynamic nature of the interactions between a ligand and its target. nih.gov

Molecular Docking Studies with Biological Targets

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been conducted on pyrimidine derivatives to understand the structural requirements for their activity as inhibitors of targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov In one such study on furopyrimidine and thienopyrimidine derivatives, QSAR models were developed using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov The study found that the non-linear ANN model had a higher predictive power (R² = 0.998) compared to the linear MLR model (R² = 0.889), suggesting a complex, non-linear relationship between the chemical structures and their VEGFR-2 inhibitory activity. nih.gov Such models can be valuable for predicting the activity of new, unsynthesized compounds and for prioritizing synthetic efforts. nih.gov

Table 2: QSAR Model Performance for Pyrimidine Derivatives as VEGFR-2 Inhibitors

| Model | R² | RMSE | Q² |

| MLR | 0.889 | - | - |

| ANN | 0.998 | Lower than MLR | Higher than MLR |

Data from a QSAR study on furopyrimidine and thienopyrimidine derivatives. nih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5-Fluoropyrimidine-2-carbonitrile, a combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectroscopy would be employed to confirm its structure.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, which has the molecular formula C₅H₂FN₃, two distinct signals would be expected in the aromatic region of the ¹H NMR spectrum, corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring.

Due to the electron-withdrawing nature of the fluorine atom and the nitrile group, these proton signals are expected to appear at a downfield chemical shift. The proton at the C-4 position and the proton at the C-6 position would likely appear as doublets due to coupling with each other and with the fluorine atom. The exact chemical shifts and coupling constants would be influenced by the solvent used for the analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.5 - 9.0 | d | 2.0 - 4.0 |

| H-6 | 8.8 - 9.3 | d | 2.0 - 4.0 |

Note: The predicted data is based on the analysis of structurally similar pyrimidine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, C≡N, aromatic C-H, aromatic C-F). For this compound, five distinct signals would be anticipated in the ¹³C NMR spectrum.

The carbon atom of the nitrile group (C≡N) would typically appear in the range of 115-125 ppm. The carbon atoms of the pyrimidine ring would be observed further downfield. The carbon atom bonded to the fluorine (C-5) would show a large coupling constant with the ¹⁹F nucleus, resulting in a characteristic splitting of its signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-4 | 150 - 160 |

| C-5 | 155 - 165 (d, ¹JCF) |

| C-6 | 130 - 140 |

| C≡N | 115 - 125 |

Note: The predicted data is based on the analysis of structurally similar pyrimidine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary. 'd' denotes a doublet due to carbon-fluorine coupling.

Fluorine NMR (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. sigmaaldrich.com The chemical shift of the fluorine atom in this compound would provide valuable information about its electronic environment. The ¹⁹F nucleus is spin ½, and its coupling to nearby protons can further confirm the molecular structure.

The chemical shift is typically reported relative to a standard, such as trichlorofluoromethane (B166822) (CFCl₃). manchesterorganics.comacmec.com.cn For a fluorine atom attached to an aromatic ring, the chemical shift can vary significantly depending on the other substituents on the ring. acmec.com.cn In the ¹⁹F NMR spectrum of this compound, a single signal, likely a doublet of doublets due to coupling with the H-4 and H-6 protons, would be expected.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |

| F-5 | -120 to -150 | dd |

Note: The predicted data is based on typical chemical shift ranges for fluorinated aromatic compounds. 'dd' denotes a doublet of doublets.

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. mdpi.comnih.govnih.gov By replacing an atom in a molecule with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled molecule through various metabolic pathways using techniques like NMR or mass spectrometry. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. mdpi.com For this compound (C₅H₂FN₃), the calculated exact mass is a key parameter for its unequivocal identification.

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This is particularly important in complex biological samples where numerous compounds may be present.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₂FN₃ |

| Exact Mass (Monoisotopic) | 123.0233 |

| Molecular Weight (Average) | 123.09 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for analyzing biomolecules and synthetic compounds, including those with lower molecular weights. While specific MALDI-TOF studies focused solely on this compound are not extensively detailed in the available literature, the principles of the technique are broadly applicable for its characterization. The method involves co-crystallizing the analyte with a matrix material, which absorbs laser energy, facilitating the gentle ionization and vaporization of the analyte.

For small molecules like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used. Mass spectrometry, in general, is a standard method to confirm the molecular weight of such compounds. For instance, analysis of related pyrimidine derivatives using mass spectrometry has successfully confirmed their molecular ion peaks. This technique is invaluable for verifying the successful synthesis of the target compound and identifying any potential impurities or fragmentation patterns.

Table 1: General Parameters for Small Molecule Analysis via MALDI-TOF MS

| Parameter | Description | Typical Substance/Value |

|---|---|---|

| Matrix | A substance that absorbs the laser energy and promotes ionization of the analyte. | α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB) |

| Laser Type | Type of laser used to irradiate the sample-matrix mixture. | Nitrogen Laser (337 nm), Nd:YAG Laser (355 nm) |

| Mode | The polarity of the ions being detected. | Positive or Negative Ion Mode |

| Analyzer | Measures the mass-to-charge ratio of the ionized particles. | Time-of-Flight (TOF) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. Together, they provide a comprehensive vibrational profile. The spectra are unique to the molecule's structure, offering information on functional groups and bond types.

For this compound, the spectra would be characterized by vibrations arising from the pyrimidine ring, the nitrile group (C≡N), and the carbon-fluorine bond (C-F). Experimental spectra are often complemented by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. ebi.ac.uk These calculations aid in the precise assignment of the observed spectral bands.

Vibrational Frequency Assignments

Detailed assignment of vibrational frequencies is achieved by comparing experimental IR and Raman spectra with theoretical values calculated via methods like DFT at a specific basis set (e.g., B3LYP/6-311++G(d,p)). ebi.ac.uk While a dedicated, published vibrational analysis for this compound is not available, assignments can be predicted based on characteristic group frequencies and data from structurally similar compounds like other fluorinated pyrimidines and aromatic nitriles.

Key expected vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.

Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group typically gives rise to a sharp, intense band in the 2260-2220 cm⁻¹ region.

Ring Vibrations: The pyrimidine ring will exhibit several characteristic stretching and bending vibrations, typically in the 1600-1300 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond is expected to produce a strong absorption band in the 1300-1200 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching |

| Nitrile (C≡N) Stretch | 2260 - 2220 | Stretching |

| Ring C=N/C=C Stretch | 1600 - 1450 | Ring Stretching |

| Ring Breathing/Deformation | 1450 - 1300 | Ring Bending/Stretching |

| C-F Stretch | 1300 - 1200 | Stretching |

| C-H In-plane Bend | 1200 - 1000 | Bending |

| C-H Out-of-plane Bend | 900 - 675 | Bending |

Potential Energy Distribution (PED) Analysis

To make unambiguous assignments of complex vibrational spectra where modes can be coupled, Potential Energy Distribution (PED) analysis is employed. PED is a computational output that quantifies the contribution of individual internal coordinates (such as bond stretches, angle bends, or torsions) to a given normal vibrational mode.

This analysis is typically performed using specialized software in conjunction with DFT frequency calculations. For example, in studies of related pyrimidine derivatives, PED analysis has been essential to correctly assign ring deformation modes that are coupled with other vibrations, providing a more accurate understanding of the molecule's dynamics than simple observation of spectral bands alone. ebi.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The pyrimidine ring in this compound acts as a chromophore, which is responsible for its characteristic UV absorption.

Studies on related pyrimidine chromophores indicate that they typically exhibit absorption maxima (λmax) in the range of 260-280 nm. The presence of the fluorine and nitrile substituents can influence the precise wavelength and intensity of these absorptions. Documentation related to processes involving this compound confirms its UV activity within a broad detection range of 190–400 nm.

Table 3: UV-Vis Absorption Data for Pyrimidine-based Compounds

| Compound Type | Typical Absorption Maximum (λmax) | Solvent/Context |

|---|---|---|

| Pyrimidine Chromophores | ~ 260 - 280 nm | General |

| This compound | 190 - 400 nm | Detection range noted in process chemistry |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a well-established area of organic chemistry. However, the focus is increasingly shifting towards methods that are not only efficient but also environmentally benign and suitable for creating diverse molecular libraries.

Traditional methods for synthesizing pyrimidines often rely on harsh reagents and volatile organic solvents, contributing to environmental waste. rasayanjournal.co.in In response, green chemistry principles are being integrated into synthetic protocols. These modern approaches emphasize the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave and ultrasound-assisted synthesis. rasayanjournal.co.innih.govpowertechjournal.com

Solvent-free or "solvent-less" techniques represent a significant advancement in green synthesis. For instance, mechanochemical methods, such as ball milling using modified Zinc Oxide (ZnO) nanoparticle catalysts, have been successfully employed for the one-pot multicomponent synthesis of pyrimidine derivatives. acs.org These methods are scalable, simplify product isolation, and reduce waste. acs.org Other green strategies include the use of biocatalysis and conducting reactions in aqueous media, which further minimizes the environmental impact. powertechjournal.com While these methods have been demonstrated for the broader pyrimidine class, their application to the specific synthesis of 5-Fluoropyrimidine-2-carbonitrile offers a promising avenue for sustainable production.

Table 1: Overview of Green Synthetic Approaches for Pyrimidine Derivatives This table is interactive. Click on headers to sort.

| Method | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Various catalysts, often solvent-free | Reduced reaction times, higher yields, energy efficiency rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Sonication | Enhanced reaction rates, improved yields nih.gov |

| Mechanochemical Synthesis | Ball milling, modified ZnO NPs | Solvent-free, scalable, easy product isolation acs.org |

| Catalysis in Aqueous Media | Water as solvent | Environmentally benign, reduced toxicity powertechjournal.com |

| Magnetic Nanocatalyst Synthesis | Magnetically recoverable catalysts | High catalytic activity, easy catalyst recycling nih.govresearchgate.net |

Modern catalytic systems offer unparalleled efficiency and selectivity in the synthesis of complex molecules. For pyrimidine derivatives, iridium-pincer complexes have been used to catalyze the multicomponent synthesis from amidines and alcohols, which are sustainable feedstocks derivable from biomass. acs.org This method is highly regioselective and allows for the assembly of unsymmetrically substituted pyrimidines. acs.org

Direct C-H functionalization is another powerful catalytic strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical. researchgate.net For the synthesis of derivatives from this compound itself, patent literature describes the use of Grignard reagents like methylmagnesium bromide in a controlled reaction to yield functionalized products. epo.orggoogle.com Furthermore, enzymatic transamination has been noted as a method for achieving high stereoselectivity in related structures, highlighting a potential route for creating chiral derivatives of this compound for applications where specific stereoisomers are required.

Exploration of New Biological Targets

While initial research on pyrimidine-5-carbonitriles has focused on established cancer targets like EGFR and COX-2, the structural versatility of the scaffold makes it a candidate for modulating a much broader range of biological pathways.

Recent research has significantly broadened the potential therapeutic applications for compounds derived from this compound. Patent filings reveal its use as a key intermediate in the synthesis of potent Janus Kinase (JAK) inhibitors. epo.orggoogle.comgoogle.com JAK inhibitors are crucial in treating myeloproliferative disorders and various inflammatory conditions like rheumatoid arthritis, demonstrating a significant expansion from classical oncology targets. google.com

Another emerging area is the development of P2X7 receptor modulators. google.com The P2X7 receptor is implicated in pain and neuro-inflammatory processes, and its modulation could lead to new treatments for chronic pain and certain neuropsychiatric disorders. google.com Beyond these, the broader pyrimidine scaffold is being investigated for inhibiting other key cellular players, including microtubules and cyclin-dependent kinases (CDKs), which are fundamental to cell division and are often dysregulated in cancer. mdpi.com The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, another critical cell growth regulator, is also a target for new pyrimidine-based inhibitors. rsc.org

Table 2: Emerging Biological Targets for Pyrimidine-Based Compounds This table is interactive. Click on headers to sort.

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Kinases | JAK, CDK4/6, PI3K/mTOR | Cancer, Inflammatory Disorders epo.orgrsc.org |

| Ion Channels | P2X7 Receptor | Chronic Pain, Neuro-inflammation google.com |

| Cytoskeletal Proteins | Microtubules (α, β tubulin) | Cancer mdpi.comnih.gov |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Diseases, Cancer rsc.org |